molecular formula C18H22N4O2 B14437394 4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline CAS No. 76537-87-6

4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B14437394
CAS No.: 76537-87-6
M. Wt: 326.4 g/mol
InChI Key: PDBHJEXFRYTZTK-UHFFFAOYSA-N
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Description

4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dimethyl-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the final azo compound .

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and solvents is also optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The azo group can also participate in redox reactions, influencing cellular pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific colorimetric responses and stability under various conditions .

Properties

CAS No.

76537-87-6

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(2,6-dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C18H22N4O2/c1-5-21(6-2)16-9-7-15(8-10-16)19-20-18-13(3)11-17(22(23)24)12-14(18)4/h7-12H,5-6H2,1-4H3

InChI Key

PDBHJEXFRYTZTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2C)[N+](=O)[O-])C

Origin of Product

United States

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